![molecular formula C9H11BrO3 B1438833 Tert-butyl 3-bromofuran-2-carboxylate CAS No. 59862-90-7](/img/structure/B1438833.png)
Tert-butyl 3-bromofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl 3-bromofuran-2-carboxylate starts from methionine, which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the tert-butyl ester is introduced using a Steglich-type esterification reaction. After methylation resulting in the sulfonium salt, the cyclization reaction is performed .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromofuran-2-carboxylate is represented by the InChI code 1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 .Chemical Reactions Analysis
Tert-butyl 3-bromofuran-2-carboxylate is used as a standard reagent in synthetic organic chemistry . It is used to introduce tert-butyl groups .Physical And Chemical Properties Analysis
Tert-butyl 3-bromofuran-2-carboxylate has a molecular weight of 247.09 g/mol. It is available in liquid or solid or semi-solid or lump form . The storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications
Synthesis of Bioactive Molecules
Tert-butyl 3-bromofuran-2-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in constructing complex compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, and anticancer properties . The bromine atom in this compound acts as a good leaving group, facilitating further chemical transformations.
Pharmaceutical Research
In pharmaceutical research, Tert-butyl 3-bromofuran-2-carboxylate serves as a building block for the development of new drugs. It is used to create novel pharmacophores that can interact with biological targets, potentially leading to the discovery of new therapeutic agents .
Agrochemical Synthesis
This compound is also used in the synthesis of agrochemicals. Its reactivity allows for the creation of pesticides and herbicides that help in protecting crops from pests and diseases, contributing to agricultural productivity .
Material Science
In material science, Tert-butyl 3-bromofuran-2-carboxylate can be utilized to synthesize organic compounds that form part of advanced materials. These materials may have specific applications in electronics, coatings, or as functional additives .
Peptide Synthesis
The compound finds application in peptide synthesis, particularly in the formation of dipeptides. It can be used to protect amino acids during the synthesis process, ensuring that the resulting peptides are correctly formed without unwanted side reactions .
Catalysis
Tert-butyl 3-bromofuran-2-carboxylate: may be involved in catalytic processes. Its structure can be modified to create catalysts that speed up chemical reactions, which is crucial in industrial chemical synthesis .
Safety And Hazards
Tert-butyl 3-bromofuran-2-carboxylate is not intended for human or veterinary use. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
properties
IUPAC Name |
tert-butyl 3-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBDYGNHJTHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652788 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromofuran-2-carboxylate | |
CAS RN |
59862-90-7 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.